4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline
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Overview
Description
4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Chlorination: The precursor undergoes chlorination to introduce the chloro group at the 4-position.
Alkylation: The 3-position is then alkylated with 2-chloroethyl chloride under basic conditions to form the 3-(2-chloroethyl) derivative.
Methylation: The 2-position is methylated using a methylating agent such as methyl iodide.
Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced at the 6-position using a suitable trifluoromethoxylating reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can target the chloro groups, converting them to corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: Lacks the chloroethyl, methyl, and trifluoromethoxy groups, resulting in different chemical properties and biological activities.
3-(2-Chloroethyl)quinoline: Similar structure but without the trifluoromethoxy group, affecting its reactivity and applications.
2-Methylquinoline: Lacks the chloro and trifluoromethoxy groups, leading to different pharmacological profiles.
Uniqueness
4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3NO/c1-7-9(4-5-14)12(15)10-6-8(20-13(16,17)18)2-3-11(10)19-7/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXSQBSDVAOSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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